molecular formula C12H16N4O2 B2379255 N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine CAS No. 2097861-78-2

N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine

Cat. No.: B2379255
CAS No.: 2097861-78-2
M. Wt: 248.286
InChI Key: FQIMVKFDSAJQIE-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine is a sophisticated synthetic compound designed for advanced chemical and pharmacological research. Its unique structure incorporates a pyridazin-3-amine core, a privileged scaffold in medicinal chemistry, which is functionalized with a dimethylamino group and linked to a conformationally restricted 2-oxa-5-azabicyclo[2.2.1]heptane carbonyl system. The bridged bicyclic moiety in this molecule is of particular scientific interest. Such strained, non-planar ring systems are known to impart significant ground-state-destabilization to the amide bond, a property that can be exploited to modulate the compound's reactivity and biological activity . This structural feature can enhance its propensity to engage in nucleophilic addition reactions and may influence its behavior in biological systems by altering electronic properties and three-dimensional binding characteristics. This compound serves as a valuable chemical tool for researchers investigating the structure-activity relationships of novel heterocyclic scaffolds. Its potential research applications span multiple areas, including the development of new covalent inhibitors, the exploration of allosteric binding sites, and the synthesis of more complex molecular architectures. As a rigid, multifunctional building block, it is well-suited for constructing diverse compound libraries aimed at probing specific biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

[6-(dimethylamino)pyridazin-3-yl]-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-15(2)11-4-3-10(13-14-11)12(17)16-6-9-5-8(16)7-18-9/h3-4,8-9H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIMVKFDSAJQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)C(=O)N2CC3CC2CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic structure and the subsequent functionalization to introduce the pyridazin-3-amine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is critical to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of various derivatives through functionalization reactions, such as oxidation and reduction processes. These reactions can yield oxygenated derivatives or amine derivatives, facilitating the development of complex molecular architectures .

Biological Research

Interaction with Biological Macromolecules
The compound's distinctive structural features enable it to interact with biological macromolecules, making it a valuable tool in biological research. It can be utilized to study enzyme mechanisms and protein-ligand interactions, which are crucial for understanding biochemical pathways and developing new therapeutic strategies.

Potential Therapeutic Applications
There is growing interest in the therapeutic potential of this compound in drug development. Its ability to modulate the activity of specific molecular targets suggests it may be effective against various diseases, including cancer. Preliminary studies indicate that compounds with similar structures have shown promising anticancer activity, highlighting the need for further investigation into this compound's efficacy and safety profiles .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals. Its role as a reagent in organic transformations makes it essential for producing various valuable compounds used in pharmaceuticals and agrochemicals .

Case Studies

Study Focus Findings
Study 1Synthesis of Oxygenated DerivativesDemonstrated efficient palladium-catalyzed reactions leading to diverse bicyclic structures, including derivatives of N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane} .
Study 2Anticancer ActivityInvestigated related compounds showing significant growth inhibition against various cancer cell lines, suggesting potential for N,N-dimethyl derivatives in cancer therapy .
Study 3Enzyme Interaction StudiesExplored how the compound interacts with specific enzymes, providing insights into its mechanism of action and potential therapeutic targets.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and pharmacological implications:

Compound Name Core Structure Substituents/Bicyclic System Key Pharmacological Features
N,N-dimethyl-6-{2-oxa-5-azabicyclo[...]-carbonyl}pyridazin-3-amine Pyridazine 2-oxa-5-azabicyclo[2.2.1]heptane Enhanced rigidity, improved selectivity
MW108 (N,N-dimethyl-6-(naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3-amine) Pyridazine Naphthalene, pyridine p38MAPK inhibitor; brain-penetrant
6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridin-3-amine Pyridine Thienopyridine (2-thia-5-azabicyclo) Sulfur-containing analog; potential altered electronic properties
6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine Pyridine Piperazine-carbonylphenoxy Flexible substituent; common in kinase inhibitors
(1S,4S)-5-(4-Chloro-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)-2-oxa-5-azabicyclo[...] Triazine 2-oxa-5-azabicyclo[...] Rigid bicyclic system improves target engagement

Pharmacological and Physicochemical Properties

  • Selectivity and Activity: The 2-oxa-5-azabicyclo[2.2.1]heptane group in the target compound confers conformational rigidity, which has been shown to enhance selectivity against proteins compared to morpholine-based analogs .
  • Metabolic Stability: The bicyclo system’s rigidity may reduce metabolic degradation compared to thienopyridine derivatives (), where sulfur could increase susceptibility to oxidation.
  • Solubility and Molecular Weight: The target compound’s molecular weight (~300–350 g/mol, estimated) is comparable to MW108 (312.36 g/mol) but lower than oxalate salt derivatives (e.g., 189.17 g/mol for C₇H₁₁NO₅, ). The carbonyl group may improve solubility via hydrogen bonding .

Biological Activity

N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine, a compound with a complex bicyclic structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, drawing on diverse research findings.

Chemical Structure and Properties

The compound can be classified under the category of azabicyclic compounds, which are known for their pharmacological properties. Its structure includes:

  • Bicyclic Framework : The 2-oxa-5-azabicyclo[2.2.1]heptane moiety contributes to its unique binding properties.
  • Functional Groups : The presence of a carbonyl and pyridazinamine enhances its interaction with biological targets.
PropertyValue
Molecular FormulaC₁₁H₁₄N₄O₂
Molecular Weight234.25 g/mol
CAS Number31560-06-2
SolubilitySoluble in DMSO
Log P1.5

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Dopamine Receptor Affinity : Studies on related azabicyclic compounds have shown increased binding affinity at D(2L) and D(3) dopamine receptors, suggesting potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease .
  • Analgesic Activity : Although some azabicyclic compounds demonstrated marginal analgesic effects, further investigation is needed to establish the efficacy of this specific compound .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of azabicyclic structures may possess antimicrobial activity, making them candidates for antibiotic development .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various azabicyclic derivatives through palladium-catalyzed reactions demonstrated that these compounds could be modified to enhance their biological activity . The synthesized compounds were evaluated for their binding affinities at dopamine receptors, revealing distinct affinities based on structural variations.

Case Study 2: Chemoenzymatic Synthesis

Another study highlighted the use of immobilized lipase B from Candida antarctica for the kinetic resolution of racemic azabicyclic compounds, resulting in enantiomerically pure products with superior receptor binding profiles compared to their racemic counterparts . This method emphasizes the importance of stereochemistry in the biological activity of these compounds.

Q & A

Q. What are the key structural features and functional groups of this compound, and how do they influence reactivity?

Methodological Answer: The compound comprises:

  • A pyridazin-3-amine core substituted with a dimethylamine group.
  • A 2-oxa-5-azabicyclo[2.2.1]heptane system fused via a carbonyl group to the pyridazine ring.

Q. Functional Group Analysis :

  • The bicyclo[2.2.1]heptane framework introduces steric constraints, affecting regioselectivity in reactions like cycloadditions .
  • The amide carbonyl (C=O) enables nucleophilic acyl substitution or hydrogen bonding in biological interactions .
  • The dimethylamine group on pyridazine may enhance solubility or serve as a hydrogen bond donor/acceptor.

Q. Reactivity Implications :

  • Steric hindrance from the bicyclic system may limit access to reaction sites, necessitating optimized catalysts (e.g., Ru-based systems for cycloadditions) .
  • The carbonyl group is prone to reduction (e.g., NaBH₄) or nucleophilic attack, while the pyridazine ring can undergo electrophilic substitution .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer : Synthesis typically involves:

Bicyclic System Construction :

  • Cycloaddition strategies : Ru-catalyzed [2+2] reactions between strained bicyclic alkenes and alkynes (yields up to 90%) .
  • Ring-closing metathesis : For azabicyclo systems, though regioselectivity may require post-synthetic separation .

Pyridazine Functionalization :

  • Coupling reactions : Amide bond formation between the bicyclic carbonyl and pyridazin-3-amine via EDCI/HOBt activation .

Final Modification :

  • Dimethylation : Using methyl iodide or dimethyl sulfate under basic conditions .

Table 1 : Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Bicyclo synthesisRu catalyst, THF, 60°C90%
Amide couplingEDCI, HOBt, DMF, RT75–85%
N-DimethylationMe₂SO₄, K₂CO₃, acetone, reflux80%

Q. Which characterization techniques are critical for confirming its structure and purity?

Methodological Answer :

  • 2D NMR (COSY, HSQC) : Essential for resolving overlapping signals caused by dynamic exchange in the bicyclic system (e.g., N–O bond rotation) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for isotopic patterns (e.g., chlorine substituents in analogs) .
  • X-ray Crystallography : Resolves stereochemistry of the bicyclic system, though crystallization may require co-solvents like DMSO/water .
  • HPLC-PDA : Monitors purity (>95% threshold for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can regioselectivity challenges in bicyclo[2.2.1]heptane synthesis be addressed?

Methodological Answer : Modest regioselectivity in cycloadditions (e.g., Ru-catalyzed [2+2] reactions) arises from competing transition states. Strategies include:

  • Catalyst Tuning : Electron-deficient Ru complexes favor endo transition states, improving selectivity .
  • Substrate Preorganization : Introducing steric-directing groups (e.g., tert-butyl) on alkynes to bias approach trajectories .
  • Computational Modeling : DFT studies predict regioselectivity trends by analyzing frontier molecular orbital interactions .

Q. How should researchers resolve contradictory NMR data caused by dynamic effects?

Methodological Answer : Dynamic processes (e.g., amide bond rotation, ring puckering) lead to averaged signals in ¹H/¹³C NMR. Mitigation approaches:

  • Variable-Temperature (VT) NMR : Lower temperatures (e.g., −40°C) slow exchange, splitting singlets into distinct peaks .
  • 2D EXSY : Detects chemical exchange between conformers via cross-peaks in mixing-time-dependent spectra .
  • Isotopic Labeling : ¹⁵N/¹³C labels simplify assignments in crowded spectra (e.g., distinguishing bicyclic N from pyridazine N) .

Q. What computational methods predict biological target interactions for this compound?

Methodological Answer :

  • Molecular Docking : Screen against targets like nicotinic acetylcholine receptors (nAChRs) using AutoDock Vina. The bicyclic system mimics epibatidine’s binding to α4β2 nAChRs .
  • MD Simulations : Assess binding stability (100 ns trajectories) in explicit solvent (e.g., TIP3P water) to identify key residues for mutagenesis validation .
  • QSAR Models : Corrogate substituent effects (e.g., dimethylamine vs. chloro groups) on activity using Hammett σ constants .

Q. How does the compound’s stability under varying pH and temperature impact experimental design?

Methodological Answer : Stability Studies :

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC. Amide bonds are labile under acidic/basic conditions .
  • Thermal Stability : Heat to 50–100°C in DMSO; assess by TLC. Bicyclic systems may undergo retro-Diels-Alder decomposition above 80°C .
    Mitigation :
  • Use lyophilization for long-term storage.
  • Add antioxidants (e.g., BHT) to prevent oxidation of the pyridazine ring .

Q. What strategies optimize yield in multi-step syntheses of this compound?

Methodological Answer :

  • Mid-Step Monitoring : Use LC-MS after each step to identify bottlenecks (e.g., low amide coupling efficiency) .
  • Protecting Groups : Temporarily mask reactive amines (e.g., BOC for pyridazine NH₂) during bicyclo synthesis .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cycloadditions) .

Table 2 : Stability Data Under Stress Conditions

ConditionDegradation ProductsHalf-Life (h)Reference
pH 2 (HCl, 37°C)Pyridazine ring-opened derivative4.2
pH 10 (NaOH, 37°C)Bicyclo amide hydrolysis6.8
80°C (DMSO)Retro-Diels-Alder adducts2.5

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